2-(Azetidin-3-yl)-6-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-6-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates to yield functionalized azetidines
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yl)-6-bromopyridine may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromopyridine moiety can participate in Suzuki–Miyaura cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Azetidin-3-yl)-6-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the biological activities of azetidine-containing molecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-bromopyridine involves its interaction with specific molecular targets. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
2-(Azetidin-3-yl)-6-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and chemical synthesis.
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
BRBQEKMFPWLJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.